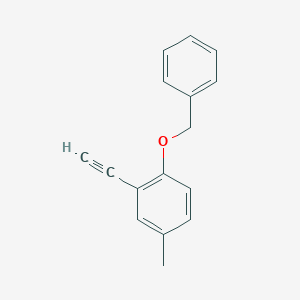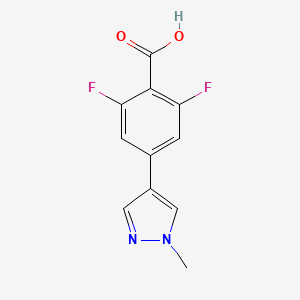
2,6-Difluoro-4-(1-methylpyrazol-4-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Difluoro-4-(1-methylpyrazol-4-yl)benzoic acid: is an organic compound characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzene ring, a carboxylic acid group at the 1 position, and a 1-methylpyrazol-4-yl group at the 4 position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-4-(1-methylpyrazol-4-yl)benzoic acid typically involves a multi-step process. One common method includes the following steps:
Formation of the 1-methylpyrazole group: This can be achieved through the reaction of hydrazine with acetylacetone, followed by methylation.
Introduction of the difluorobenzoic acid moiety: This involves the reaction of 2,6-difluorobenzoyl chloride with the 1-methylpyrazole derivative under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
化学反应分析
Types of Reactions:
Substitution Reactions: The fluorine atoms on the benzene ring can undergo nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reagents like lithium aluminum hydride or borane.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Reduction Products: Alcohol derivatives of the original compound.
Oxidation Products: Carboxyl derivatives or other higher oxidation state compounds.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
科学研究应用
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structural features.
Biology:
Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.
Medicine:
Drug Development: Potential use in the development of pharmaceuticals due to its bioactive properties.
Industry:
Material Science: Used in the development of new materials with specific properties such as fluorescence or conductivity.
作用机制
The mechanism of action of 2,6-Difluoro-4-(1-methylpyrazol-4-yl)benzoic acid involves its interaction with specific molecular targets. The fluorine atoms and the pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to proteins or enzymes. The carboxylic acid group can form ionic interactions with basic amino acid residues in proteins, affecting the compound’s biological activity.
相似化合物的比较
2,6-Difluorobenzoic acid: Lacks the pyrazole ring, making it less versatile in certain reactions.
4-(1-methylpyrazol-4-yl)benzoic acid: Lacks the fluorine atoms, affecting its reactivity and binding properties.
2,4-Difluorobenzoic acid: Different fluorine substitution pattern, leading to different chemical properties.
Uniqueness: 2,6-Difluoro-4-(1-methylpyrazol-4-yl)benzoic acid is unique due to the combination of the difluorobenzene ring and the 1-methylpyrazole group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.
属性
IUPAC Name |
2,6-difluoro-4-(1-methylpyrazol-4-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O2/c1-15-5-7(4-14-15)6-2-8(12)10(11(16)17)9(13)3-6/h2-5H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETSWHKJSKAXEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=C(C(=C2)F)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
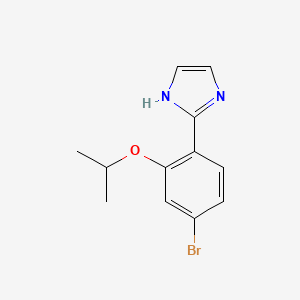
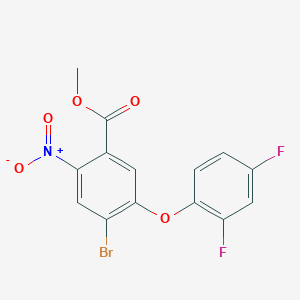
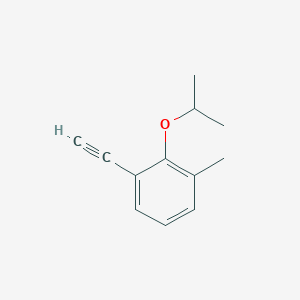
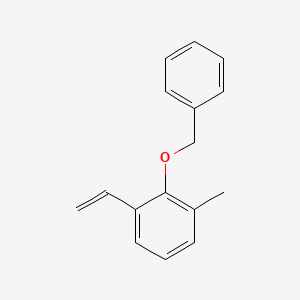
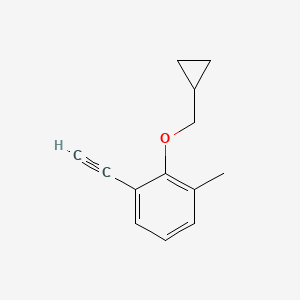
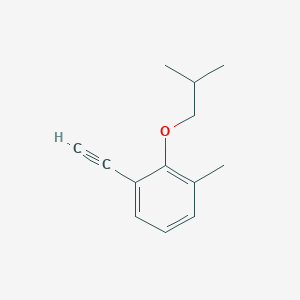
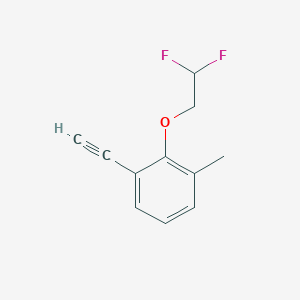
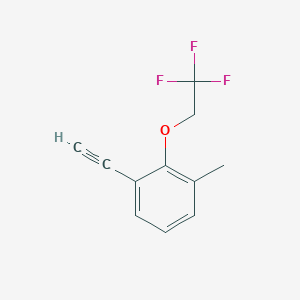
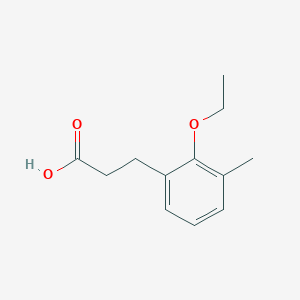
![3,5-Difluoro-3'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8164526.png)
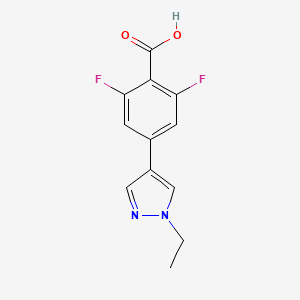
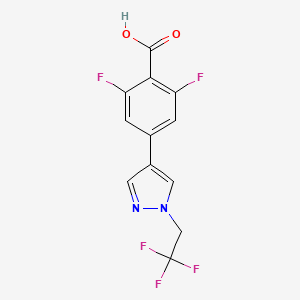
![3,5-Difluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8164552.png)
